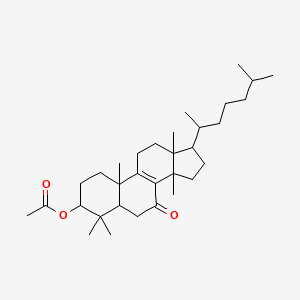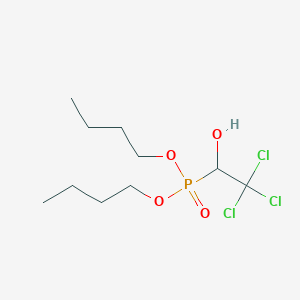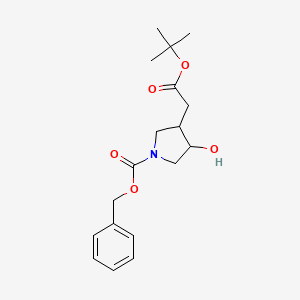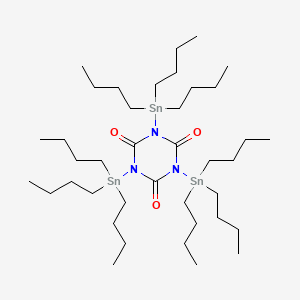
(2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) is a chemical compound known for its unique structure and properties It consists of a triazine ring substituted with three tributylstannane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) typically involves the reaction of cyanuric chloride with tributyltin hydride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the substitution of chlorine atoms with tributylstannane groups.
Industrial Production Methods
Industrial production of (2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributylstannane groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of functionalized triazine derivatives.
Applications De Recherche Scientifique
(2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique properties.
Mécanisme D'action
The mechanism of action of (2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) involves its interaction with molecular targets through its tin-containing groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The specific pathways involved depend on the context of its application, such as catalysis or biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,4,6-Trioxo-s-triazinetriyl)tris(trimethylstannane): Similar structure but with trimethylstannane groups instead of tributylstannane.
(2,4,6-Trioxo-s-triazinetriyl)tris(triphenylstannane): Contains triphenylstannane groups, offering different steric and electronic properties.
Uniqueness
(2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) is unique due to its specific combination of triazine and tributylstannane groups, which confer distinct reactivity and properties
Propriétés
Numéro CAS |
752-58-9 |
|---|---|
Formule moléculaire |
C39H81N3O3Sn3 |
Poids moléculaire |
996.2 g/mol |
Nom IUPAC |
1,3,5-tris(tributylstannyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/9C4H9.C3H3N3O3.3Sn/c9*1-3-4-2;7-1-4-2(8)6-3(9)5-1;;;/h9*1,3-4H2,2H3;(H3,4,5,6,7,8,9);;;/q;;;;;;;;;;3*+1/p-3 |
Clé InChI |
ZYSMIQUZIKICMV-UHFFFAOYSA-K |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)N1C(=O)N(C(=O)N(C1=O)[Sn](CCCC)(CCCC)CCCC)[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


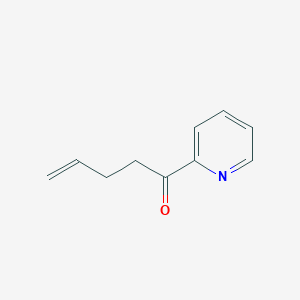
![Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane](/img/structure/B14744587.png)
![sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate](/img/structure/B14744597.png)
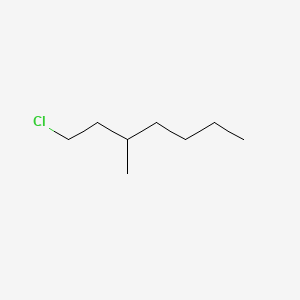

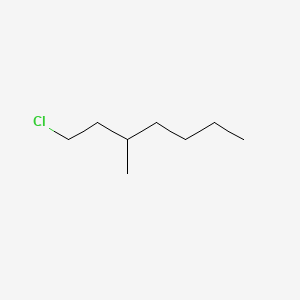
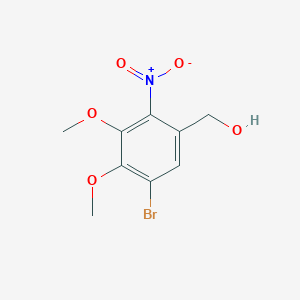
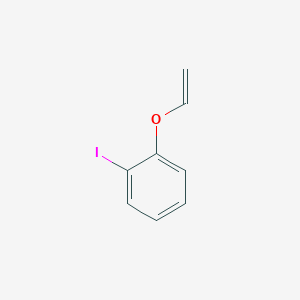
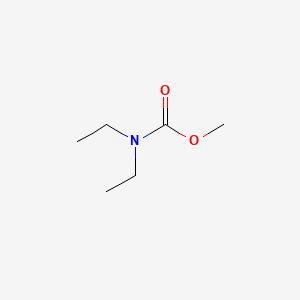
![Bicyclo[2.2.1]heptane-2,3-dicarbonitrile](/img/structure/B14744645.png)

